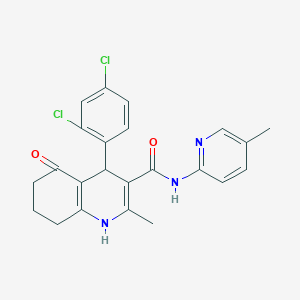![molecular formula C27H16BrCl2NO2 B11650661 (3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2,3-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11650661.png)
(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2,3-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2,3-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: , commonly referred to as (E)-3-(4-bromophenyl)-1-(2,3-dichlorophenyl)-5-phenyl-2-pyrrolidinone , is a heterocyclic compound with an intriguing structure. Let’s break it down:
- The furan-2-yl group contributes to its aromatic character.
- The dichlorophenyl and bromophenyl substituents enhance its chemical reactivity.
- The pyrrolidinone ring imparts rigidity and stability.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the condensation of 4-bromobenzaldehyde with 2,3-dichloroaniline under basic conditions, followed by cyclization to form the pyrrolidinone ring. The reaction proceeds via an imine intermediate.
Industrial Production: In industry, this compound is synthesized using efficient and scalable methods. For example, microwave-assisted reactions or continuous flow processes have been employed to improve yields and reduce reaction times.
Análisis De Reacciones Químicas
Reactivity:
(E)-3-(4-bromophenyl)-1-(2,3-dichlorophenyl)-5-phenyl-2-pyrrolidinone: participates in various chemical reactions:
Oxidation: It can undergo oxidation at the furan ring or the phenyl groups.
Reduction: Reduction of the carbonyl group forms the corresponding alcohol.
Substitution: Halogen atoms can be substituted with other functional groups.
Oxidation: Oxidizing agents like or are used.
Reduction: or are common reducing agents.
Substitution: Various nucleophiles (e.g., , , or ) can replace halogens.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation yields the corresponding furan-2-carboxylic acid.
- Reduction produces the alcohol derivative.
- Substitution leads to various derivatives with modified substituents.
Aplicaciones Científicas De Investigación
This compound finds applications across disciplines:
Chemistry: It serves as a versatile building block for the synthesis of other heterocyclic compounds.
Biology: Researchers explore its potential as a bioactive molecule, studying its interactions with enzymes and receptors.
Medicine: Investigations focus on its pharmacological properties, including anti-inflammatory, antitumor, or antimicrobial effects.
Industry: It may be used in the development of novel materials or catalysts.
Mecanismo De Acción
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets (e.g., enzymes, receptors) to exert its effects. Further studies are needed to elucidate these pathways.
Comparación Con Compuestos Similares
While there are related pyrrolidinone derivatives, the unique combination of the bromophenyl, dichlorophenyl, and furan-2-yl moieties sets this compound apart. Similar compounds include 2-phenylpyrrolidin-3-one and 4-phenylpyrrolidin-2-one .
: Reference 1 :
Propiedades
Fórmula molecular |
C27H16BrCl2NO2 |
|---|---|
Peso molecular |
537.2 g/mol |
Nombre IUPAC |
(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(2,3-dichlorophenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C27H16BrCl2NO2/c28-20-11-9-18(10-12-20)25-14-13-21(33-25)15-19-16-24(17-5-2-1-3-6-17)31(27(19)32)23-8-4-7-22(29)26(23)30/h1-16H/b19-15+ |
Clave InChI |
TWUAHDYQPAPWGZ-XDJHFCHBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)N2C5=C(C(=CC=C5)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)N2C5=C(C(=CC=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(naphthalen-1-yl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11650579.png)
![2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]anthracene-9,10-dione](/img/structure/B11650592.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]hexanehydrazide](/img/structure/B11650596.png)
![(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650597.png)
![N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B11650598.png)
![N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine](/img/structure/B11650600.png)
![Ethyl 2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11650607.png)

![8-ethoxy-1,3-dimethyl-6-(3,4,5-trimethoxyphenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B11650629.png)
![N-(4-methylpyrimidin-2-yl)-4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11650631.png)
![3-(3,4-dimethoxyphenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650637.png)
![N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B11650644.png)

![N-[(2E,5Z)-5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11650656.png)
